
6,7-Dihydro-4-(hydroxymethyl)-2-(p-hydroxyphenethyl)-7-methyl-5H-2-pyrindinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6, 7-Dihydro-4-(hydroxymethyl)-2-(p-hydroxyphenethyl)-7-methyl-5H-2-pyrindinium belongs to the class of organic compounds known as 1-hydroxy-2-unsubstituted benzenoids. These are phenols that are unsubstituted at the 2-position. 6, 7-Dihydro-4-(hydroxymethyl)-2-(p-hydroxyphenethyl)-7-methyl-5H-2-pyrindinium is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 6, 7-dihydro-4-(hydroxymethyl)-2-(p-hydroxyphenethyl)-7-methyl-5H-2-pyrindinium is primarily located in the cytoplasm. Outside of the human body, 6, 7-dihydro-4-(hydroxymethyl)-2-(p-hydroxyphenethyl)-7-methyl-5H-2-pyrindinium can be found in fats and oils, herbs and spices, and tea. This makes 6, 7-dihydro-4-(hydroxymethyl)-2-(p-hydroxyphenethyl)-7-methyl-5H-2-pyrindinium a potential biomarker for the consumption of these food products.
6,7-Dihydro-4-(hydroxymethyl)-2-(p-hydroxyphenethyl)-7-methyl-5H-2-pyrindinium is a member of phenols.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical and Antimicrobial Applications
6,7-Dihydro-4-(hydroxymethyl)-2-(p-hydroxyphenethyl)-7-methyl-5H-2-pyrindinium and related compounds have significant applications in pharmaceuticals, particularly in the development of new medications. They are used in the synthesis of pharmaceutical agents, including antibiotics and antimicrobial agents. For instance, they play a role as a side-chain in the production of fourth-generation Cefpirome, highlighting their importance in antibiotic synthesis (Fu Chun, 2007).
Synthetic Applications
These compounds are also used in the synthesis of various chemicals, including plant protection agents, synthetic resins, antioxidants, and plastics. The versatility in their applications underscores their importance in chemical synthesis and industrial applications (Fu Chun, 2007).
Cancer Research
In cancer research, derivatives of this compound have shown potential in the therapy of triple-negative breast cancer. Studies demonstrate their effectiveness in vitro on various human breast cancer cell lines, indicating their potential as anticancer agents (K. Santos et al., 2014).
Neuroprotective and Anti-Inflammatory Effects
These compounds have also been studied for their neuroprotective and anti-inflammatory effects. Research indicates significant protective effects against nerve injury and anti-inflammatory activity, suggesting their potential in treating neurological conditions (Tian-Tian Zhang et al., 2016).
Eigenschaften
CAS-Nummer |
15794-93-1 |
|---|---|
Molekularformel |
C18H22NO2+ |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
4-[2-[4-(hydroxymethyl)-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-2-ium-2-yl]ethyl]phenol |
InChI |
InChI=1S/C18H21NO2/c1-13-2-7-17-15(12-20)10-19(11-18(13)17)9-8-14-3-5-16(21)6-4-14/h3-6,10-11,13,20H,2,7-9,12H2,1H3/p+1 |
InChI-Schlüssel |
XLWXLZKPQFKGJS-UHFFFAOYSA-O |
SMILES |
CC1CCC2=C1C=[N+](C=C2CO)CCC3=CC=C(C=C3)O |
Kanonische SMILES |
CC1CCC2=C1C=[N+](C=C2CO)CCC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


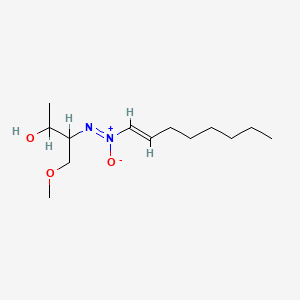
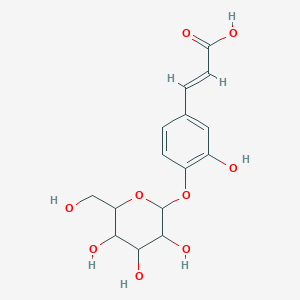
![(2E)-2-(1-{5-[(2-methylpropoxy)methyl]-2-oxotetrahydrofuran-3-yl}propan-2-ylidene)hydrazinecarbothioamide (non-preferred name)](/img/structure/B1233498.png)

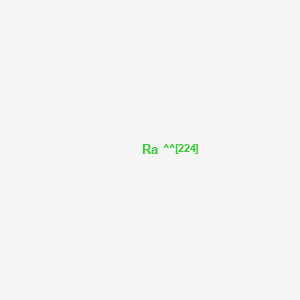


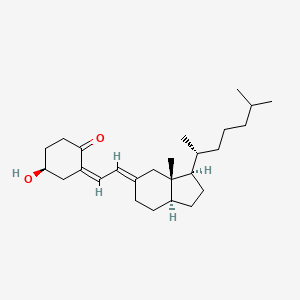
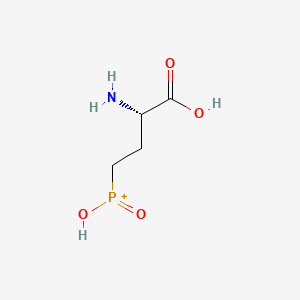


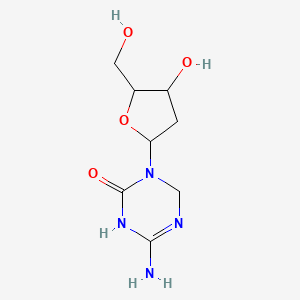
![1,4-Methano-s-indacene-4(1H)-carboxaldehyde, 3a-(dihydroxymethyl)-8a-[[[(2R,6S,7R)-hexahydro-6-hydroxy-7-methyl-4-(2-methyl-2-propenyl)-1,4-oxazepin-2-yl]oxy]methyl]-3a,4a,5,6,7,7a,8,8a-octahydro-7-methyl-3-(1-methylethyl)-, (3aR,4aR,7R,7aR)-](/img/structure/B1233518.png)

